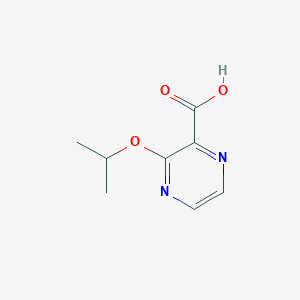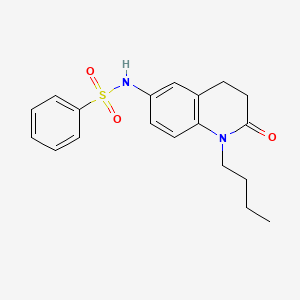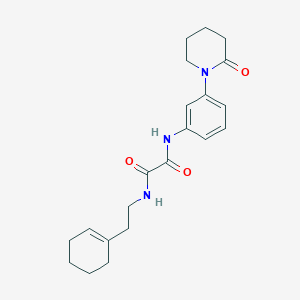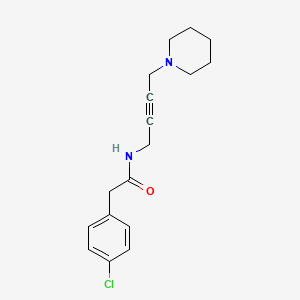![molecular formula C18H17N3OS B2874492 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 476459-89-9](/img/structure/B2874492.png)
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole derivatives are a class of compounds that have gained significant attention due to their wide biological properties . They are known to possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
1,3,4-Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .Chemical Reactions Analysis
The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Applications De Recherche Scientifique
Anticancer Applications
A significant application of compounds related to N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is in anticancer research. Several studies have reported the synthesis and evaluation of thiadiazole derivatives, highlighting their potential as potent anticancer agents. For instance, Gomha et al. (2017) synthesized a novel series of pharmacophores containing the thiazole moiety and evaluated them as anticancer agents, demonstrating significant activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017). Similarly, Ravinaik et al. (2021) designed and synthesized benzamide derivatives that exhibited moderate to excellent anticancer activity against various cancer cell lines, surpassing the efficacy of the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antimicrobial Applications
1,3,4-thiadiazole derivatives have also been explored for their antimicrobial properties. Chandrakantha et al. (2014) synthesized novel thiadiazole derivatives and evaluated their antibacterial and antifungal activities. Some compounds displayed appreciable activity at specific concentrations (Chandrakantha et al., 2014). Additionally, Güzeldemirci and Küçükbasmacı (2010) reported the synthesis and antimicrobial evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles, which showed promising antimicrobial activities against various strains (Güzeldemirci & Küçükbasmacı, 2010).
Antihypertensive and Anticonvulsant Activities
Compounds containing 1,3,4-thiadiazole rings have shown potential in antihypertensive and anticonvulsant applications. For example, Turner et al. (1988) synthesized 2-aryl-5-hydrazino-1,3,4-thiadiazoles with notable antihypertensive activity due to their relaxant effect on vascular smooth muscle (Turner et al., 1988). Similarly, Chapleo et al. (1986) developed a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles with significant anticonvulsant activity, representing a new class of anticonvulsant agents (Chapleo et al., 1986).
Photophysical Properties
Another application area is in the study of the photophysical properties of thiadiazole derivatives. Matwijczuk et al. (2017) conducted fluorescence analyses of 1,3,4-thiadiazole compounds in aqueous environments, suggesting potential uses in rapid analysis of conformational changes using fluorescence spectroscopy (Matwijczuk et al., 2017).
Mécanisme D'action
Target of Action
The compound N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, also known as 3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)propanamide, is a derivative of 1,3,4-thiadiazole . The primary targets of this compound are microbial pathogens, including bacteria and fungi . It has been found to exhibit promising antimicrobial activities against a variety of human pathogens .
Mode of Action
The compound interacts with its targets by inhibiting their growth and development . This is achieved through the disruption of processes related to DNA replication . The compound’s structure, which includes a 1,3,4-thiadiazole ring, allows it to disrupt these processes effectively .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication in microbial pathogens . By disrupting these pathways, the compound prevents the pathogens from multiplying, thereby inhibiting their growth . The downstream effects of this action include the reduction of infection and disease progression .
Pharmacokinetics
The compound’s effectiveness against microbial pathogens suggests that it has sufficient bioavailability to interact with its targets .
Result of Action
The result of the compound’s action is the inhibition of microbial growth and development . This leads to a reduction in infection and disease progression . Some derivatives of 1,3,4-thiadiazole, to which this compound belongs, have also been found to exhibit cytotoxic properties, suggesting potential anticancer activity .
Propriétés
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-6-5-9-15(12-13)17-20-21-18(23-17)19-16(22)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXPJCZAWHCJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-cyclohexyl-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2874410.png)


![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)

![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)

![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide](/img/structure/B2874428.png)
![N-(4-methylcyclohexyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2874429.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2874431.png)
